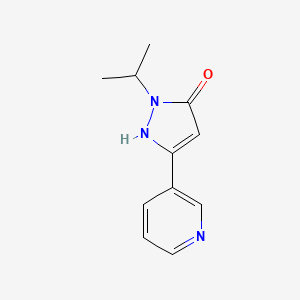
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the presence of both the isopropyl and pyridinyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both a pyrazole and a pyridine ring, which contribute to its biological properties. Its molecular formula is C11H14N4 with a molecular weight of 202.26 g/mol. The predicted boiling point is approximately 394 °C, and it exhibits a density of 1.20 g/cm³ .
Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes and pathways involved in disease processes:
- Collagen Inhibition : Similar pyrazole derivatives have shown efficacy in inhibiting collagen expression, which is crucial in fibrotic diseases.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with biological macromolecules to exert therapeutic effects .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Research has shown that related pyrazole compounds can modulate cytokine production, which is essential in inflammatory responses .
Antiparasitic Activity
Recent studies have evaluated the antiparasitic activity of similar compounds:
- Efficacy Against Parasites : Derivatives have been tested against parasites with resistance-associated mutations, showing promising results in inhibiting parasite growth .
Case Studies
A notable case study examined the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The study focused on modifications that enhanced metabolic stability and aqueous solubility while maintaining biological activity:
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8(2)14-11(15)6-10(13-14)9-4-3-5-12-7-9/h3-8,13H,1-2H3 |
InChI Key |
RRVPROWGWVKQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















